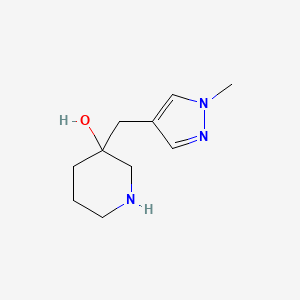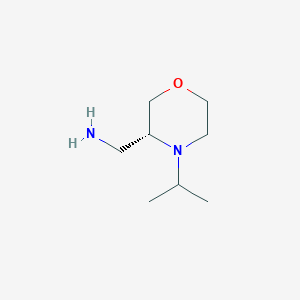
(R)-(4-Isopropylmorpholin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(4-Isopropylmorpholin-3-yl)methanamine is a chiral amine compound that features a morpholine ring substituted with an isopropyl group and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Isopropylmorpholin-3-yl)methanamine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.
Attachment of the Methanamine Group:
Industrial Production Methods
In industrial settings, the production of ®-(4-Isopropylmorpholin-3-yl)methanamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: ®-(4-Isopropylmorpholin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
Chemistry
®-(4-Isopropylmorpholin-3-yl)methanamine is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.
Biology
In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions and as a precursor in the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, ®-(4-Isopropylmorpholin-3-yl)methanamine is used in the production of specialty chemicals and as a catalyst in various chemical processes.
作用機序
The mechanism of action of ®-(4-Isopropylmorpholin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter systems or metabolic pathways.
類似化合物との比較
Similar Compounds
(S)-(4-Isopropylmorpholin-3-yl)methanamine: The enantiomer of the compound, which may have different biological activities.
Morpholine: A simpler analog without the isopropyl and methanamine groups.
®-3-Morpholinylmethanamine: A similar compound lacking the isopropyl group.
Uniqueness
®-(4-Isopropylmorpholin-3-yl)methanamine is unique due to its chiral nature and the presence of both the isopropyl and methanamine groups, which confer specific chemical and biological properties that are not observed in its simpler analogs.
特性
分子式 |
C8H18N2O |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
[(3R)-4-propan-2-ylmorpholin-3-yl]methanamine |
InChI |
InChI=1S/C8H18N2O/c1-7(2)10-3-4-11-6-8(10)5-9/h7-8H,3-6,9H2,1-2H3/t8-/m1/s1 |
InChIキー |
KROCSKQKARPGIY-MRVPVSSYSA-N |
異性体SMILES |
CC(C)N1CCOC[C@H]1CN |
正規SMILES |
CC(C)N1CCOCC1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


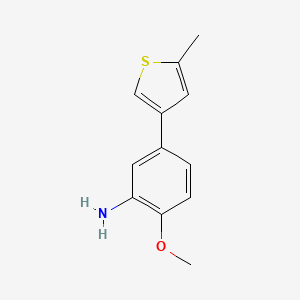

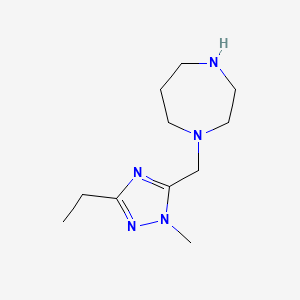

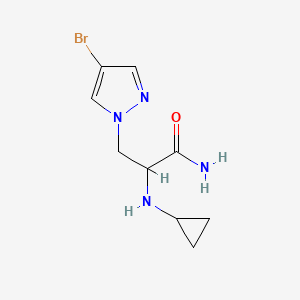
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13627144.png)

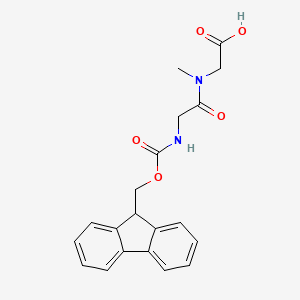
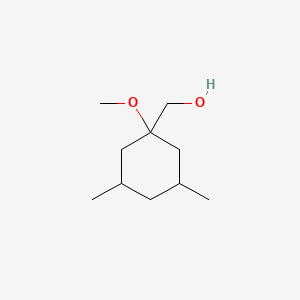
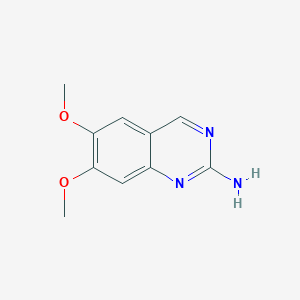
![2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid](/img/structure/B13627162.png)

![2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid](/img/structure/B13627166.png)
